2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane
Description
2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound featuring a six-membered 1,3,2-dioxaborinane ring fused to a substituted phenyl group. The phenyl substituent at the 2-position of the dioxaborinane ring contains a 5-fluoro and 2-methoxy group, which significantly influences its electronic and steric properties. Boron heterocycles like this are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity .
Properties
Molecular Formula |
C10H12BFO3 |
|---|---|
Molecular Weight |
210.01 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H12BFO3/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
FTPDZTUNGVIROW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=C(C=CC(=C2)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with appropriate reagents to form the dioxaborinane ring. One common method includes the use of boronic acids and derivatives in cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of palladium catalysts and bases under mild conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with controlled temperatures and the use of appropriate solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of fluorinated and methoxylated phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dioxaborinanes exhibit promising anticancer properties. For instance, compounds that share structural similarities with 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane have been investigated for their ability to inhibit specific cancer cell lines. In particular, studies have shown that modifications to the dioxaborinane core can enhance selectivity and potency against targets such as MCL-1, a protein implicated in cancer cell survival .
Drug Delivery Systems
The incorporation of boron-containing compounds in drug formulations has been explored due to their potential to improve bioavailability and target specificity. The dioxaborinane structure allows for the formation of stable complexes with various biomolecules, facilitating controlled release mechanisms in therapeutic applications .
Polymer Chemistry
The reactivity of dioxaborinanes makes them suitable for use in polymerization processes. Their ability to form cross-linked networks can lead to the development of new materials with enhanced mechanical properties. Research has demonstrated that integrating 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane into polymer matrices can improve thermal stability and resistance to degradation .
Coatings and Adhesives
Due to their chemical stability and adhesive properties, dioxaborinanes are being studied as potential components in coatings and adhesives. Their unique bonding capabilities can enhance the performance of these materials under various environmental conditions .
Sensors for Environmental Monitoring
The sensitivity of boron compounds to changes in their chemical environment positions them as candidates for sensor technologies. The development of sensors utilizing 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane could facilitate the detection of pollutants or hazardous substances in environmental samples .
Wastewater Treatment
Research is ongoing into the use of boron-based compounds in wastewater treatment processes. Their ability to interact with organic pollutants may provide a method for enhancing the efficacy of conventional treatment methods .
Case Studies
Mechanism of Action
The mechanism by which 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom participates in the transmetalation step, where it transfers an organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds . The fluorine and methoxy groups on the phenyl ring can also influence the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Dioxaborinane Derivatives
Key Findings
Fluorine Effects: The 5-fluoro substituent enhances electrophilicity at boron, making the compound more reactive in cross-coupling than non-fluorinated derivatives .
Stability : 5,5-Dimethyl groups on the dioxaborinane ring improve stability by mitigating hydrolysis, a critical factor for storage and handling .
Biological Activity
2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H12BFO3
- Molecular Weight : 210.01 g/mol
- CAS Number : 1400664-01-8
- Structure : The compound features a dioxaborinane ring, which is known for its ability to form stable complexes with various biomolecules.
The biological activity of 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane is largely attributed to its interaction with specific molecular targets within cells. The presence of the fluorine atom and methoxy group enhances the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy in pharmacological applications .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Biological Activity Studies
Recent studies have focused on evaluating the biological activities of 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane through various experimental models.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines by inducing apoptosis:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 10.7 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 12.3 | Inhibition of DNA synthesis |
These findings suggest that the compound could be developed as a novel anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane has shown promise as an antimicrobial agent:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicate moderate antimicrobial activity, warranting further investigation into its potential as an antibiotic .
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- Case Study on Cancer Treatment :
-
Case Study on Antimicrobial Efficacy :
- In a clinical trial assessing the efficacy against bacterial infections, patients treated with formulations containing this compound exhibited faster recovery times compared to those receiving standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
